Riboflavine tetrabutyrate
CAS No.: 752-56-7
Cat. No.: VC0006785
Molecular Formula: C33H44N4O10
Molecular Weight: 656.7 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 752-56-7 |
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Molecular Formula | C33H44N4O10 |
Molecular Weight | 656.7 g/mol |
IUPAC Name | [(2R,3S,4S)-2,3,4-tri(butanoyloxy)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)pentyl] butanoate |
Standard InChI | InChI=1S/C33H44N4O10/c1-7-11-25(38)44-18-24(46-27(40)13-9-3)30(47-28(41)14-10-4)23(45-26(39)12-8-2)17-37-22-16-20(6)19(5)15-21(22)34-29-31(37)35-33(43)36-32(29)42/h15-16,23-24,30H,7-14,17-18H2,1-6H3,(H,36,42,43)/t23-,24+,30-/m0/s1 |
Standard InChI Key | MJNIWUJSIGSWKK-BBANNHEPSA-N |
Isomeric SMILES | CCCC(=O)OC[C@H]([C@H]([C@H](CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
SMILES | CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Canonical SMILES | CCCC(=O)OCC(C(C(CN1C2=C(C=C(C(=C2)C)C)N=C3C1=NC(=O)NC3=O)OC(=O)CCC)OC(=O)CCC)OC(=O)CCC |
Melting Point | 149°C |
Chemical Structure and Synthesis
Riboflavine tetrabutyrate (C₃₃H₄₄N₄O₁₀) is a lipophilic ester derivative of riboflavin, formed by replacing the hydroxyl groups of riboflavin’s pentose chain with butyrate groups . This modification significantly alters its solubility profile, transforming the naturally water-soluble vitamin into a fat-soluble compound . The esterification process typically involves reacting riboflavin with butyric anhydride or butyryl chloride under controlled conditions, yielding a molecule with four butyrate side chains .
Key structural features:
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Retention of riboflavin’s isoalloxazine ring system, critical for redox activity.
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Butyrate substituents at the 2', 3', 4', and 5' positions of the ribitol moiety .
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Molecular weight of 656.73 g/mol, compared to 376.36 g/mol for unmodified riboflavin .
The synthesis enhances riboflavine tetrabutyrate’s membrane permeability and prolongs its biological half-life, addressing key limitations of native riboflavin in therapeutic applications .
Physicochemical Properties
Riboflavine tetrabutyrate’s modified structure confers distinct physical and chemical characteristics, as detailed in Table 1.
Table 1: Physicochemical Properties of Riboflavine Tetrabutyrate
Property | Value/Range | Source |
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Melting Point | 147–151°C | |
Solubility in Ethanol | ~15 mg/L (transparent) | |
UV-Vis Absorption (EtOH) | λₘₐₓ: 445 nm (ε = 0.27) | |
LogP (Octanol-Water) | Estimated >3 (lipophilic) |
The compound’s UV-Vis spectrum retains riboflavin’s characteristic absorption bands but with a bathochromic shift due to esterification . Its fluorescence quantum yield decreases compared to riboflavin, likely due to reduced π-π stacking interactions in the solid state .
Pharmacological Applications
Psoriasis Management
A landmark 1979 clinical trial demonstrated riboflavine tetrabutyrate’s efficacy in psoriasis treatment. Oral administration (dose unspecified) for ≥3 months improved symptoms in 57% of patients (4/7), with reduced scaling and erythema . Proposed mechanisms include:
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Modulation of abnormal lipid metabolism in psoriatic plaques .
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Antioxidant activity via flavin-dependent electron transport .
Experimental Drug Status
DrugBank classifies riboflavine tetrabutyrate as an experimental small molecule, with ongoing investigations into its pharmacokinetics and therapeutic potential . A 2018 formulation (Aronamin Gold®) combined it with ascorbic acid and fursultiamine, though regulatory approval status remains unclear .
Materials Science Applications
Bio-Organic Light-Emitting Diodes (Bio-OLEDs)
Riboflavine tetrabutyrate’s film-forming ability enables its use in sustainable electronics. Key findings from OLED studies include:
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Film Homogeneity: Spin-coated films exhibit root-mean-square roughness <5 nm, suitable for device integration .
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Exciplex Emission: Bilayer devices with poly(9-vinylcarbazole) (PVK) show orange emission (λₑₘ = 640 nm) via exciplex formation at the heterojunction .
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Performance Metrics:
While efficiency remains low compared to conventional OLED materials, riboflavine tetrabutyrate offers a biodegradable alternative for transient electronics .
Future Research Directions
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Therapeutic Optimization:
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Dose-response studies in inflammatory skin disorders.
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Nanoformulations to enhance topical delivery.
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Electronics Development:
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Blending with conductive polymers to improve OLED efficiency.
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Investigating piezoelectric properties for biosensors.
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Environmental Impact:
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Degradation pathways in soil/water systems.
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Lifecycle analysis vs. synthetic polymers.
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